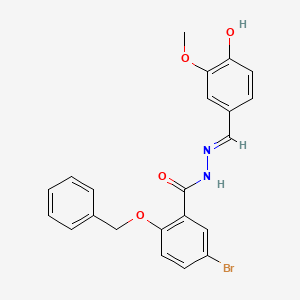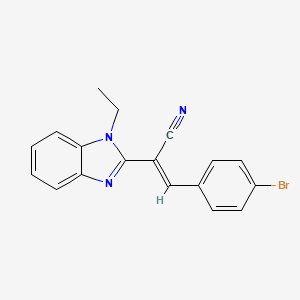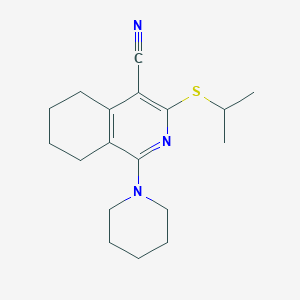![molecular formula C22H13F3N2O4S B11654677 (5Z)-3-(1,3-benzodioxol-5-yl)-2-imino-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B11654677.png)
(5Z)-3-(1,3-benzodioxol-5-yl)-2-imino-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-IMINO-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a trifluoromethyl phenyl group, and a thiazolidinone core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-IMINO-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce different reduced derivatives. Substitution reactions can result in a variety of substituted compounds with altered functional groups .
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-IMINO-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies .
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, researchers explore the compound’s potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases .
Industry
Industrially, the compound’s unique properties make it useful in the development of new materials and chemical processes. Its applications could extend to areas such as pharmaceuticals, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism of action of (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-IMINO-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects
Properties
Molecular Formula |
C22H13F3N2O4S |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-yl)-2-imino-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H13F3N2O4S/c23-22(24,25)13-3-1-2-12(8-13)16-7-5-15(31-16)10-19-20(28)27(21(26)32-19)14-4-6-17-18(9-14)30-11-29-17/h1-10,26H,11H2/b19-10-,26-21? |
InChI Key |
UPXNHYIHVQISLG-OWOKCHRJSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)/SC3=N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)SC3=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B11654602.png)
![2-(4-bromo-2-tert-butylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11654604.png)
![2-[(8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid](/img/structure/B11654617.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide](/img/structure/B11654630.png)
![Methyl 2-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654632.png)
![Methyl [4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B11654637.png)
![2-[(2-Chlorobenzyl)thio]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B11654645.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11654657.png)

![1-[(3-chlorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11654664.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone](/img/structure/B11654670.png)
![propan-2-yl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11654672.png)

